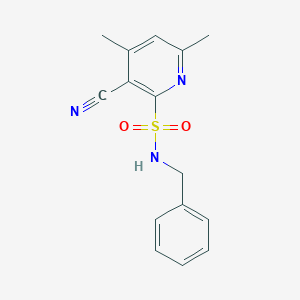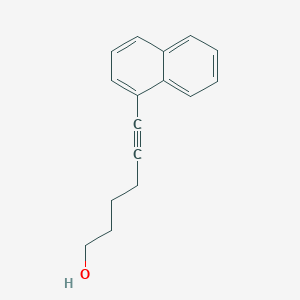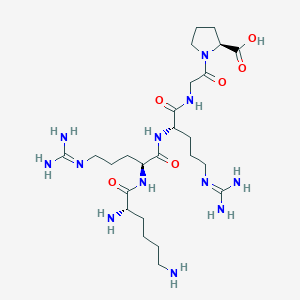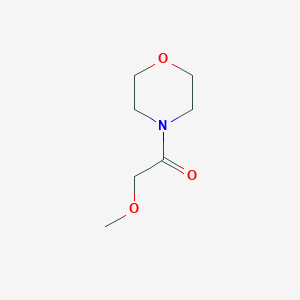![molecular formula C14H12O3 B12611617 [(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde CAS No. 881181-51-7](/img/structure/B12611617.png)
[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde is a chemical compound with a complex structure that includes a biphenyl core and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxybiphenyl with an appropriate aldehyde under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of [(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
[(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes or receptors, influencing their activity. The biphenyl core provides structural stability and can interact with hydrophobic regions of proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybiphenyl: A precursor in the synthesis of [(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde.
Biphenyl-4-carboxaldehyde: Another compound with a similar biphenyl core but different functional groups.
4-Oxobiphenyl: Shares the oxo group but lacks the aldehyde functionality.
Uniqueness
[(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde is unique due to its combination of an oxo group and an aldehyde group attached to a biphenyl core. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different research applications.
Eigenschaften
CAS-Nummer |
881181-51-7 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
2-(4-oxo-1-phenylcyclohexa-2,5-dien-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C14H12O3/c15-10-11-17-14(8-6-13(16)7-9-14)12-4-2-1-3-5-12/h1-10H,11H2 |
InChI-Schlüssel |
ZEDVQVGTOLRGCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)



![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)


![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
